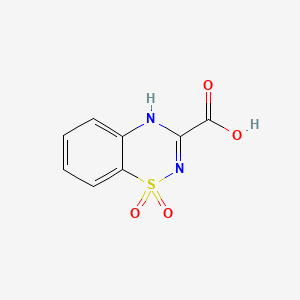
Hexanal-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal-1,3-dithiane is an organic compound with the molecular formula C9H18S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a pentyl group attached to the second carbon atom of the ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanal-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with pentanal in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Common acid catalysts used in this reaction include hydrochloric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2-pentyl-1,3-dithiane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the reaction and allow for easy separation of the product from the reaction mixture. Additionally, the reaction can be optimized by controlling the temperature, pressure, and reactant concentrations to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanal-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol or hydrocarbon. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a strong base at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Alkylated or acylated dithianes.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-pentyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges through electron back-donation, making the compound a versatile intermediate in organic synthesis. The dithiane ring can also undergo ring-opening reactions, releasing reactive intermediates that can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler dithiane with no alkyl substitution. It is commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring. It is also used as a protecting group and in various organic reactions.
2-Methyl-1,3-dithiane: Similar to 2-pentyl-1,3-dithiane but with a methyl group instead of a pentyl group.
Uniqueness of Hexanal-1,3-dithiane
This compound is unique due to the presence of the pentyl group, which can influence its reactivity and physical properties. The longer alkyl chain can enhance the compound’s solubility in non-polar solvents and may affect its interaction with biological targets. Additionally, the pentyl group can provide steric hindrance, influencing the compound’s behavior in substitution reactions .
Propriétés
Numéro CAS |
21777-32-2 |
|---|---|
Formule moléculaire |
C9H18S2 |
Poids moléculaire |
190.4 g/mol |
Nom IUPAC |
2-pentyl-1,3-dithiane |
InChI |
InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
Clé InChI |
IEZIRVFWMLLTLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1SCCCS1 |
SMILES canonique |
CCCCCC1SCCCS1 |
| 21777-32-2 | |
Synonymes |
hexanal-1,3-dithiane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


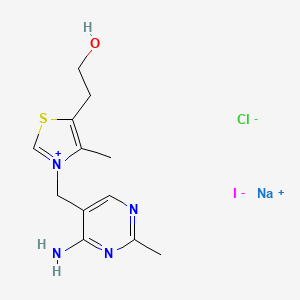
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1216180.png)
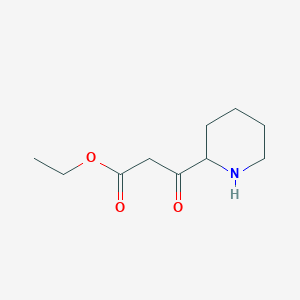
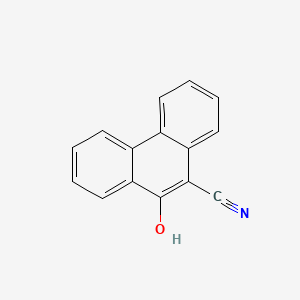
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-(sulfosulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216186.png)
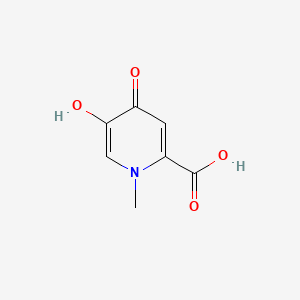
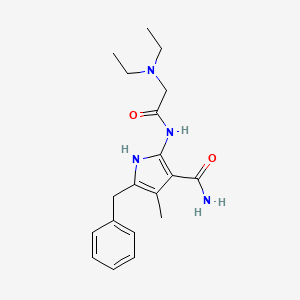
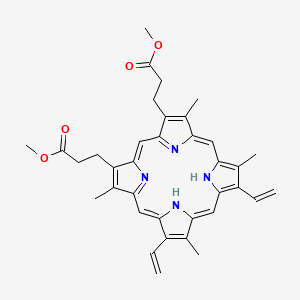
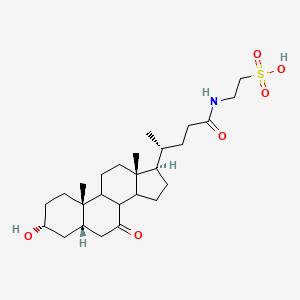

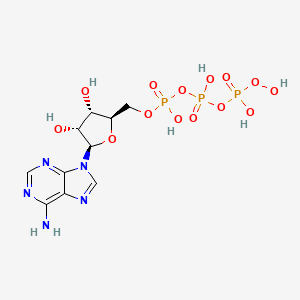
![[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1216195.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)
